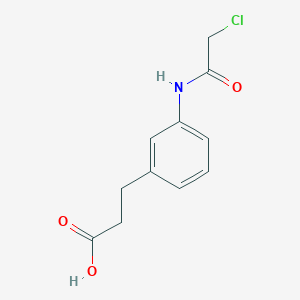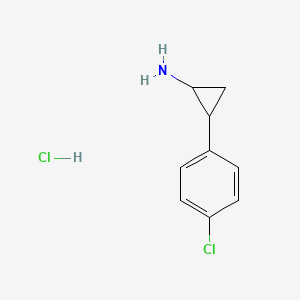
2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride
Descripción general
Descripción
“2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride” is a chemical compound with the molecular formula C9H11Cl2N . It has a molecular weight of 204.09 g/mol. The compound is typically used for research and development purposes .
Molecular Structure Analysis
The InChI code for “2-(4-Chlorophenyl)cyclopropan-1-amine” is 1S/C9H10ClN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Aplicaciones Científicas De Investigación
Material Science
In material science, this compound can be used to synthesize novel organic frameworks. These frameworks have potential applications in gas storage, separation technologies, and catalysis due to their unique structural properties .
Chemical Synthesis
This chemical serves as an intermediate in the synthesis of more complex molecules. Its cyclopropane ring is a valuable moiety in organic synthesis, often imparting stability and reactivity to the resulting compounds .
Analytical Chemistry
As an analytical standard, 2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride aids in the calibration of chromatographic systems and the development of analytical methods for detecting related substances in various samples .
Drug Development
The compound’s role as a precursor in the synthesis of potential drug candidates makes it significant in drug discovery. It could lead to the development of new medications with improved efficacy and safety profiles .
Safety and Hazards
While specific safety and hazard information for “2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride” is not available, it’s generally advised to avoid breathing in the dust, mist, gas, or vapors of such compounds. Contact with skin and eyes should also be avoided, and personal protective equipment should be worn when handling the compound .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARPLJNCMHCNAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)cyclopropan-1-amine hydrochloride | |
CAS RN |
26568-25-2 | |
| Record name | rac-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1421568.png)
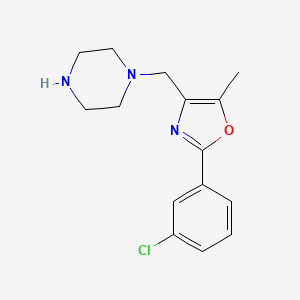
![(2E)-1-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B1421570.png)
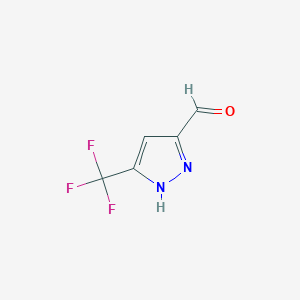
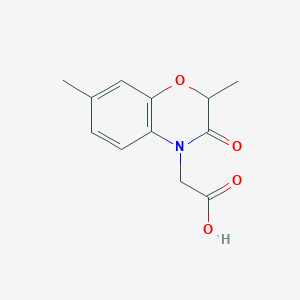
![3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]-4'-one](/img/structure/B1421574.png)
![8-Phenyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1421575.png)
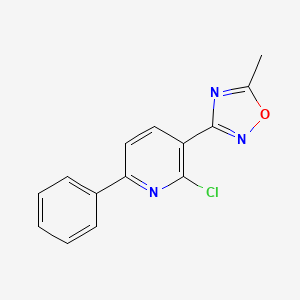

![4-[(3-Chlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421580.png)
![{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine](/img/structure/B1421582.png)
![3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] hydrochloride](/img/structure/B1421586.png)
![2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide](/img/structure/B1421587.png)
